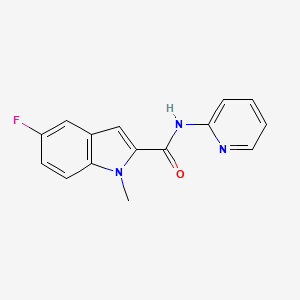

5-fluoro-1-methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 5F-MDMB-PICA is a synthetic cannabinoid, belonging to the indole-based class of compounds. It acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2.

- Structurally, it features a fluorine atom at the 5-position of the indole ring, a methyl group at the 1-position, and a pyridin-2-yl substituent at the nitrogen of the carboxamide group.

- This compound has gained attention due to its high affinity for cannabinoid receptors and its psychoactive effects.

Preparation Methods

- Synthetic routes for 5F-MDMB-PICA involve multistep processes. One common method starts with the synthesis of the indole core, followed by functionalization.

- Industrial production methods are not well-documented, as this compound is primarily encountered in the context of illicit designer drugs.

Chemical Reactions Analysis

Oxidation: 5F-MDMB-PICA can undergo oxidative transformations, leading to the formation of various metabolites.

Reduction: Reduction of the carbonyl group in the carboxamide may occur under specific conditions.

Substitution: The pyridin-2-yl group can participate in substitution reactions.

Common Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borohydrides are used for reduction.

Major Products: Metabolites resulting from oxidation or hydrolysis are the primary products.

Scientific Research Applications

Chemistry: Researchers study 5F-MDMB-PICA to understand its reactivity and explore novel synthetic routes.

Biology: Investigations focus on its binding affinity to cannabinoid receptors and potential therapeutic applications.

Medicine: Although not approved for medical use, its pharmacological properties are of interest.

Industry: Limited industrial applications due to its illicit nature.

Mechanism of Action

- 5F-MDMB-PICA acts as a full agonist at CB1 and CB2 receptors, affecting the endocannabinoid system.

- It modulates neurotransmitter release, impacting mood, pain perception, and appetite.

- Molecular targets include G protein-coupled receptors (CB1, CB2), leading to downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and 5F-ADB.

Uniqueness: 5F-MDMB-PICA’s fluorine substitution and pyridin-2-yl group distinguish it from other indole-based cannabinoids.

Remember that 5F-MDMB-PICA’s use is associated with legal and health risks, and its production and distribution are often illicit Always exercise caution and adhere to legal regulations

Biological Activity

5-Fluoro-1-methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H10FN3O

- Molecular Weight : 229.22 g/mol

- IUPAC Name : this compound

This structure contributes to its interactions with various biological targets, particularly in the context of cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies indicate that it can significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxins .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several tumor types. Results indicated that the compound effectively inhibited tumor growth in xenograft models, with a significant reduction in tumor volume compared to controls .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treatment resulted in improved motor function and reduced neuronal loss in the substantia nigra region, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : As a MAO-B inhibitor, it prevents the breakdown of neurotransmitters such as dopamine, enhancing their availability in the brain.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and cell death in cancer cells.

- Antioxidant Properties : It reduces oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defenses.

Properties

Molecular Formula |

C15H12FN3O |

|---|---|

Molecular Weight |

269.27 g/mol |

IUPAC Name |

5-fluoro-1-methyl-N-pyridin-2-ylindole-2-carboxamide |

InChI |

InChI=1S/C15H12FN3O/c1-19-12-6-5-11(16)8-10(12)9-13(19)15(20)18-14-4-2-3-7-17-14/h2-9H,1H3,(H,17,18,20) |

InChI Key |

AVGSDQSFEZQTKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.